(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol
Description
Properties
IUPAC Name |
(1S,2R,6R)-1-[[tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2Si/c1-13(2,3)17(4,5)16-10-14-9-11(14)7-6-8-12(14)15/h11-12,15H,6-10H2,1-5H3/t11-,12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZIBJXPAOLAPW-YRGRVCCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC12CC1CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@]12C[C@H]1CCC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under mild acidic conditions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclo[4.1.0]heptan-2-ol derivatives and other bicyclic systems, focusing on substituents, stereochemistry, and functional groups.
Structural Analogs within the Bicyclo[4.1.0]heptane Family
Key Observations:
- TBDMS Protection : The target compound’s TBDMS group significantly increases steric bulk and lipophilicity compared to hydroxyl or smaller ether/ester groups in analogs. This enhances metabolic stability but may reduce aqueous solubility .
- Ring Modifications : 7-Oxa analogs (e.g., and ) introduce an oxygen atom, altering ring strain and electronic properties. These modifications can affect reactivity in ring-opening reactions .
- Substituent Effects : Bulky groups (e.g., butyl in ) influence conformational preferences and steric interactions in catalytic processes, whereas ketones () enable participation in condensation reactions .
Comparison with Bicyclo[2.2.1]heptane (Norbornane) Derivatives
Key Observations:
- Ring Size and Strain: The bicyclo[4.1.0]heptane system in the target compound has a larger ring and different strain distribution compared to norbornanes, affecting reactivity in ring-opening or addition reactions .
- Stereochemical Complexity: The (1S,2R,6R) configuration in the target compound creates unique spatial arrangements compared to norbornane derivatives, influencing enantioselective interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
